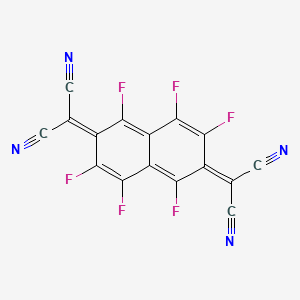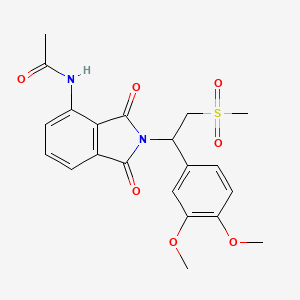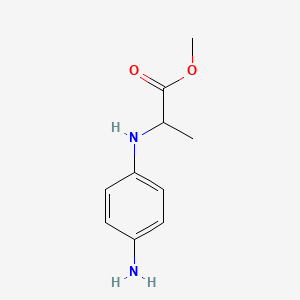
6'-HydroxyDelavirdineO-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-HydroxyDelavirdineO-Sulfate: is a derivative of 6’-HydroxyDelavirdine, which itself is a metabolite of Delavirdine. Delavirdine is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor, primarily used in the treatment of HIV . The addition of the sulfate group enhances the compound’s solubility and potentially its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-HydroxyDelavirdineO-Sulfate typically involves the sulfation of 6’-HydroxyDelavirdine. This can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex, chlorosulfonic acid, or sulfamic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of 6’-HydroxyDelavirdineO-Sulfate may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Post-reaction, the product is purified using techniques like crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6’-HydroxyDelavirdineO-Sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 6’-HydroxyDelavirdineO-Sulfate is used as a precursor in the synthesis of more complex molecules. Its sulfate group can be selectively removed or substituted, making it a versatile intermediate in organic synthesis .
Biology: In biological research, 6’-HydroxyDelavirdineO-Sulfate is studied for its interactions with various enzymes and proteins. Its role as a reverse transcriptase inhibitor makes it valuable in studying HIV replication mechanisms .
Medicine: The compound’s potential as an antiviral agent is of significant interest. Its enhanced solubility due to the sulfate group may improve its bioavailability and therapeutic efficacy .
Industry: In the pharmaceutical industry, 6’-HydroxyDelavirdineO-Sulfate is used in the formulation of drugs targeting viral infections. Its stability and solubility make it a suitable candidate for drug development .
Mécanisme D'action
6’-HydroxyDelavirdineO-Sulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in the patient’s body .
Comparaison Avec Des Composés Similaires
Delavirdine: The parent compound, also a reverse transcriptase inhibitor.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.
Efavirenz: A widely used NNRTI with a similar mechanism of action.
Comparison: 6’-HydroxyDelavirdineO-Sulfate is unique due to its sulfate group, which enhances its solubility and potentially its bioavailability compared to its parent compound, Delavirdine. While Nevirapine and Efavirenz are also effective NNRTIs, 6’-HydroxyDelavirdineO-Sulfate may offer advantages in terms of solubility and stability, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C22H28N6O7S2 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
[6-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]-5-(propan-2-ylamino)pyridin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H28N6O7S2/c1-14(2)23-18-6-7-20(35-37(32,33)34)25-21(18)27-8-10-28(11-9-27)22(29)19-13-15-12-16(26-36(3,30)31)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,32,33,34) |
Clé InChI |
XRJSUQOOMSJDRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(N=C(C=C1)OS(=O)(=O)O)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)

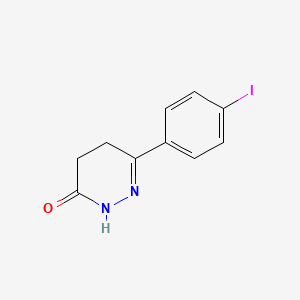
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
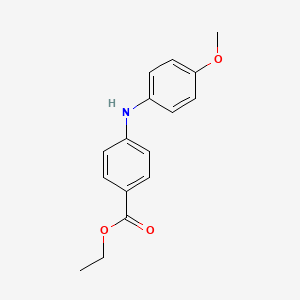
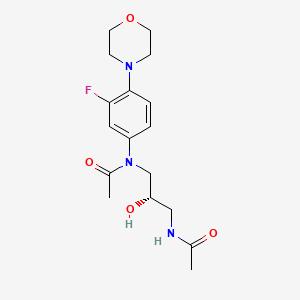

![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
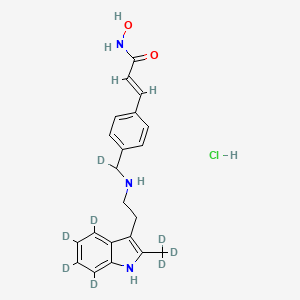
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
